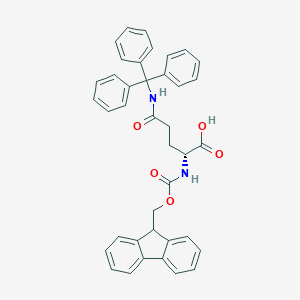

Fmoc-D-Gln(Trt)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGICUODAOGOMO-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647444 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200623-62-7 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Fmoc-N'-trityl-D-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Fmoc-D-Gln(Trt)-OH in Modern Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Gln(Trt)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-trityl-D-glutamine, is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and various research fields. The incorporation of D-amino acids, such as D-glutamine, into peptide sequences can significantly enhance their therapeutic properties by increasing metabolic stability against enzymatic degradation. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its role in the synthesis of peptide therapeutics like Glucagon-Like Peptide-1 (GLP-1) analogues.

The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-α-amino protection and the acid-labile trityl (Trt) group for side-chain protection of the glutamine amide is paramount for successful peptide synthesis. The bulky Trityl group effectively prevents common side reactions such as the dehydration of the glutamine side chain to a nitrile and the formation of pyroglutamate, particularly when carbodiimide activation methods are employed.[1] Furthermore, the Trt group significantly enhances the solubility of the amino acid derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF).[1]

Core Applications in Research

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to introduce D-glutamine residues into peptide chains. This is particularly valuable in the development of peptide-based therapeutics where increased resistance to proteolysis is desired. The D-configuration of the amino acid hinders recognition by endogenous proteases, thereby extending the in-vivo half-life of the peptide drug.

A prominent example is the synthesis of analogues of Glucagon-Like Peptide-1 (GLP-1), a hormone that plays a key role in regulating blood sugar levels. Introducing D-amino acids into the GLP-1 sequence is a strategy to create more stable and long-acting agonists for the treatment of type 2 diabetes and obesity.

Data Presentation: Physicochemical and Synthesis Parameters

Quantitative data regarding the properties of this compound and its performance in peptide synthesis are crucial for optimizing protocols.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₃₄N₂O₅ | |

| Molecular Weight | 610.70 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98.0% | |

| Enantiomeric Purity | ≥99.5% |

| Synthesis Parameter | Condition/Value | Notes |

| Resin | Wang, Rink Amide AM | Choice depends on desired C-terminus (acid or amide). |

| Coupling Reagents | HCTU, HATU, DIC/HOBt | HCTU and HATU are often preferred for their efficiency. |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard condition for Fmoc removal. |

| Trt Deprotection | TFA/TIS/H₂O (e.g., 95:2.5:2.5) | Trifluoroacetic acid-based cocktail with scavengers. |

| Solubility | Good in DMF and NMP | The Trt group enhances solubility compared to Fmoc-Gln-OH. |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Peptide Containing D-Gln(Trt)

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling:

-

Swell Rink Amide AM resin (e.g., 0.5 mmol/g loading) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

-

After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

6. Cleavage and Side-Chain Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Mandatory Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

References

An In-depth Technical Guide to Fmoc-D-Gln(Trt)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of N-α-Fmoc-D-glutamine(N-γ-trityl)-OH (Fmoc-D-Gln(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The information herein is intended to support researchers and developers in the effective utilization of this reagent for the synthesis of complex and custom peptides.

Core Properties of this compound

This compound is a derivative of the D-enantiomer of glutamine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amide is protected by a bulky trityl (Trt) group. This dual protection strategy is essential for preventing undesirable side reactions during peptide synthesis.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below, compiled from various suppliers.

| Property | Value | References |

| CAS Number | 200623-62-7 | [1] |

| Molecular Formula | C₃₉H₃₄N₂O₅ | |

| Molecular Weight | 610.70 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 232-237 °C | |

| Optical Rotation | [α]22/D +13.4° (c = 1% in DMF) | |

| Purity (HPLC) | ≥ 97% to ≥ 99.5% | |

| Solubility | Readily soluble in DMF; sparingly soluble in Acetonitrile and Chloroform | |

| Storage | 2-8°C |

Advantages in Peptide Synthesis

The use of the trityl protecting group on the side chain of D-glutamine offers several significant advantages in Fmoc-SPPS:

-

Prevention of Side Reactions: The bulky trityl group effectively prevents the dehydration of the glutamine side chain to form a nitrile, a common side reaction when using carbodiimide activators. It also minimizes the risk of pyroglutamate formation at the N-terminus.

-

Enhanced Solubility: this compound exhibits improved solubility in standard SPPS solvents like Dimethylformamide (DMF) compared to its unprotected counterpart, facilitating more efficient and complete coupling reactions.

-

Compatibility: The trityl group is labile under standard trifluoroacetic acid (TFA) cleavage conditions, allowing for its removal simultaneously with other acid-labile side-chain protecting groups and the resin linker in a single step.

Experimental Protocols

The successful incorporation of this compound into a growing peptide chain relies on optimized protocols for coupling, deprotection, and cleavage.

Standard Coupling Protocol

This protocol outlines a standard procedure for the coupling of this compound onto a solid support.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling Cocktail Preparation:

-

Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

-

Alternatively, for carbodiimide activation, dissolve this compound and an additive like Oxyma (3-5 equivalents each) in DMF, followed by the addition of DIC (3-5 equivalents).

-

-

Coupling Reaction: Add the activated coupling cocktail to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction. A negative result (colorless to pale yellow) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3-5 times) and optionally with DCM (2-3 times) to remove excess reagents and byproducts.

-

Chain Elongation: Proceed to the next deprotection and coupling cycle.

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser test is a highly sensitive method for detecting free primary amines on the resin, indicating an incomplete coupling reaction.[2][3][4][5]

Reagents:

-

Solution A: 66% (w/v) potassium cyanide in ddH₂O, diluted 1:49 in pyridine.[3]

-

Solution B: 5% (w/v) Ninhydrin in Butanol.[3]

-

Solution C: 200% (w/v) Phenol in Butanol.[3]

Procedure:

-

Place a small sample of resin beads (10-15) in a small test tube.

-

Add 2-3 drops of each of Solution A, B, and C to the test tube.

-

Heat the tube at 110°C for 5 minutes.[5]

-

Observe the color of the beads and the solution.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

Cleavage Cocktail for Trt-Protected Residues (Reagent B):

-

Trifluoroacetic acid (TFA): 88% (v/v)

-

Phenol: 5% (v/v)

-

Water: 5% (v/v)

-

Triisopropylsilane (TIS): 2% (v/v)[6]

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Suspend the resin in the cleavage cocktail (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.[7]

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

Biological Significance and Signaling Pathways of D-Glutamine Containing Peptides

While L-glutamine is one of the most abundant amino acids in the human body and plays a crucial role in numerous metabolic and signaling pathways, the biological significance of D-glutamine and peptides containing it is less well-defined and an area of emerging research.[8][9][10][11][12][13][14] The incorporation of D-amino acids into peptides can confer resistance to proteolytic degradation, thereby increasing their in vivo half-life and bioavailability, a desirable property for therapeutic peptides.

Research into the specific signaling pathways modulated by D-glutamine-containing peptides is still in its early stages. However, based on the known roles of L-glutamine and the general effects of D-amino acids in peptides, several potential areas of impact can be hypothesized:

-

Metabolic Regulation: L-glutamine is a key player in cellular energy metabolism, particularly through its entry into the TCA cycle.[14][15] Peptides containing D-glutamine may act as antagonists or modulators of these pathways, although this is yet to be extensively studied.

-

Immune Modulation: L-glutamine is essential for the function of immune cells.[12][16] D-glutamine-containing peptides could potentially modulate immune responses, either by acting as stable analogs of L-glutamine peptides or through novel mechanisms.

-

Neurotransmission: L-glutamate, derived from L-glutamine, is a major excitatory neurotransmitter. The introduction of D-glutamine could potentially influence glutamatergic signaling.

Further research is required to elucidate the specific signaling pathways and molecular targets of D-glutamine-containing peptides.

Visualizations

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.

Caption: General workflow for a single cycle of Fmoc-SPPS.

Logical Relationship of Protecting Groups in Fmoc-SPPS

This diagram illustrates the orthogonal protection strategy employed in Fmoc solid-phase peptide synthesis.

Caption: Orthogonal protecting group strategy in Fmoc-SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-glutamine. Its robust side-chain protection minimizes common side reactions and enhances solubility, leading to higher purity and yield of the final peptide product. The experimental protocols provided in this guide, in conjunction with a fundamental understanding of the underlying chemistry, will enable researchers to effectively utilize this building block in their peptide synthesis endeavors. While the specific biological roles of D-glutamine-containing peptides are a developing area of research, their potential for increased stability makes them attractive candidates for therapeutic development.

References

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. americanpeptidesociety.org [americanpeptidesociety.org]

- 4. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Glutamine (Gln) Amino Acid - Creative Peptides [creative-peptides.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. amcoproteins.com [amcoproteins.com]

- 13. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutamine - Wikipedia [en.wikipedia.org]

- 15. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 16. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-D-Gln(Trt)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Gln(Trt)-OH, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, function, and key quantitative data of this compound. Furthermore, it offers detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), accompanied by workflow visualizations to facilitate understanding and implementation.

Core Concepts: Chemical Identity and Function

This compound, with the systematic name Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-D-glutamine, is a protected form of the non-proteinogenic amino acid D-glutamine. Its strategic design incorporates two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the bulky trityl (Trt) group on the side-chain amide.

The Fmoc group serves as a temporary protecting group, stable to acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This characteristic is the cornerstone of Fmoc-based solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain.

The trityl (Trt) group acts as a permanent protecting group for the side-chain amide of the glutamine residue. This prevents undesirable side reactions during peptide synthesis, such as dehydration or cyclization. The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as trifluoroacetic acid (TFA). The use of the Trt group offers the advantage of good solubility in organic solvents commonly used in peptide synthesis.[1][2]

The primary function of this compound is to serve as a building block for the introduction of D-glutamine residues into a peptide sequence during Fmoc solid-phase peptide synthesis.[3][4][5][6][7][8][9] The incorporation of D-amino acids can enhance the proteolytic stability of peptides, making them more suitable for therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₃₄N₂O₅ | [3][4][5][9] |

| Molecular Weight | 610.70 g/mol | [3][4][5][9] |

| CAS Number | 200623-62-7 | [3][4][5] |

| Appearance | White to off-white powder or crystals | [3][4][9] |

| Melting Point | 232-237 °C | [3][4] |

| Optical Activity ([α]22/D) | +13.4° (c = 1% in DMF) | [3][4] |

| Purity (HPLC) | ≥98.0% | [8][9] |

| Solubility | Soluble in DMF | [1][2][10] |

| Storage Temperature | 2-8°C | [3][4][8] |

Visualizing the Structure and Process

To better illustrate the molecular structure and its role in peptide synthesis, the following diagrams are provided.

Experimental Protocols

The following sections provide a generalized, yet detailed, protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the key steps for incorporating a single this compound residue. The cycle is repeated for each amino acid in the desired sequence.

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the solution to activate the amino acid. Allow pre-activation for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

4. Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

5. Chain Elongation:

-

Repeat steps 2-4 for the next amino acid in the sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group on D-glutamine, are removed.

1. Resin Preparation:

-

After the final coupling and washing steps, wash the peptidyl-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers is critical to prevent side reactions with sensitive amino acids. For peptides containing cysteine, EDT may be included.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptidyl-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-4 hours. The trityl group is acid-labile and will be cleaved under these conditions.[5]

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the tube to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

This comprehensive guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications and troubleshooting, researchers are encouraged to consult specialized literature and resources.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. anyflip.com [anyflip.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]

- 9. This compound Novabiochem® | 200623-62-7 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Therapeutic Design

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategic incorporation of D-amino acids in peptide design, a critical technique for overcoming the inherent limitations of natural L-peptides as therapeutic agents. We will explore the core principles, summarize key quantitative data, detail relevant experimental protocols, and visualize critical workflows and signaling pathways.

Core Principles: The Case for Chirality in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency but are often hampered by their short in vivo half-life due to rapid degradation by endogenous proteases.[1][2] These enzymes are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids, the natural building blocks of proteins.[3][4] The incorporation of D-amino acids, the non-natural mirror images (enantiomers) of L-amino acids, provides a powerful strategy to circumvent this limitation.

The primary advantages of substituting L-amino acids with their D-enantiomers include:

-

Enhanced Proteolytic Stability: The core benefit of D-amino acid incorporation is the dramatic increase in resistance to enzymatic degradation.[5][6] Peptides containing D-amino acids are not recognized by most endogenous proteases, leading to a significantly longer circulating half-life.[3][7]

-

Improved Bioavailability: Increased stability directly translates to better bioavailability, allowing for sustained therapeutic effects and potentially less frequent dosing.[5][8]

-

Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation. This can be strategically used to fine-tune receptor binding affinity and biological activity, sometimes leading to increased potency.[9]

-

Reduced Immunogenicity: Peptides composed of D-amino acids are less likely to be processed and presented by antigen-presenting cells via the Major Histocompatibility Complex (MHC), which can lead to a lower immunogenic response.[10][11] This is a significant advantage for therapeutics that require chronic administration.

Design Strategies and Experimental Workflows

The rational design of D-amino acid-containing peptides involves a systematic workflow, from initial concept to final validation. Key strategies include single-point substitutions, the creation of retro-inverso peptides, and mirror-image phage display.

Caption: Workflow for the design and validation of D-amino acid containing peptides.

Single D-Amino Acid Substitution

The simplest approach involves replacing a single L-amino acid with its D-enantiomer. This is often done at the N- or C-terminus to block exopeptidases or at known internal cleavage sites to inhibit endopeptidases.[9]

Retro-Inverso Peptides

Retro-inverso peptides are composed entirely of D-amino acids in the reverse sequence of the parent L-peptide.[12][13] This modification aims to maintain the spatial orientation of the side chains, which are crucial for receptor interaction, while completely altering the peptide backbone to prevent protease recognition.[13][14] While this can confer significant stability, it may also reduce binding affinity if the backbone's hydrogen bonding is critical for the interaction.[3][15]

Mirror-Image Phage Display

This sophisticated technique is used to discover novel D-peptides that bind to a natural L-protein target.[16][17] The process involves:

-

Chemically synthesizing the target protein in its D-enantiomeric form (the "mirror image").

-

Using this D-target to screen a standard phage display library, which expresses random L-peptides.

-

Identifying the L-peptides that bind to the D-target.

-

Synthesizing the D-enantiomers of these identified L-peptides. Due to chiral symmetry, these new D-peptides will bind with high affinity to the natural L-form of the target protein.[16][18]

Quantitative Impact of D-Amino Acid Incorporation

The inclusion of D-amino acids can have a profound and quantifiable impact on a peptide's stability and receptor affinity. The following tables summarize representative data from the literature.

Proteolytic Stability Data

The most significant advantage is the extension of the peptide's half-life in the presence of proteases.

| Peptide Derivative | Modification | % Peptide Remaining (24h in Human Plasma) | Half-life (t½) | Reference |

| Pep05 | All L-amino acids | <10% (at 8h) | Not Reported | [8][19] |

| DP06 | L-Lys/L-Arg replaced with D-Lys/D-Arg | >60% | Significantly Increased | [8][19] |

| L-Peptide Hydrogelator | All L-amino acids | 0% (at 4h, Proteinase K) | < 4 hours | [20] |

| D-Modified Hydrogelator | C-terminal D-amino acid | ~15% (at 24h, Proteinase K) | > 4 hours | [20] |

| [L-Gly6]-GnRH | Native L-amino acid at position 6 | Short (in vivo) | ~3.5 - 4.2 min | [1] |

| [D-Lys6]-GnRH | D-amino acid at position 6 | More resistant to cleavage | > 46 min | [1] |

Receptor Binding Affinity Data

While enhancing stability, D-amino acid substitution can also modulate receptor binding. The goal is to maintain or improve affinity.

| Peptide | Target Receptors | Binding Affinity (IC50, nM) | Reference |

| Octreotide | SSTR2 | 0.43 ± 0.05 | [21] |

| SSTR3 | 43.1 ± 7.6 | [21] | |

| SSTR5 | 3.0 ± 0.4 | [21] | |

| Pasireotide | SSTR2 | 1.1 ± 0.1 | [21] |

| SSTR3 | 1.5 ± 0.1 | [21] | |

| SSTR5 | 0.16 ± 0.01 | [21] | |

| GnRH-A ([D-Lys6]-GnRH) | GnRH-R | Kd = 1.8 nM | [1] |

| GnRH-A-TLHE1 Conjugate | GnRH-R | Kd = 4.9 nM | [1] |

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Peptides

SPPS is the standard method for chemically synthesizing peptides, including those with D-amino acids.[5][19] The Fmoc/tBu strategy is most common.

Methodology:

-

Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[22]

-

First Amino Acid Coupling: Attach the C-terminal Fmoc-protected amino acid (L- or D-form) to the resin.

-

Deprotection: Remove the temporary N-terminal Fmoc protecting group using a mild base, typically a solution of 20% 4-methylpiperidine in DMF, to expose the free amine for the next coupling step.

-

Amino Acid Coupling Cycle:

-

Activate the carboxyl group of the next incoming Fmoc-protected amino acid (L- or D-). This is done using a coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).[12]

-

Add the activated amino acid solution to the resin, allowing it to react with the free amine of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

-

Repeat: Repeat the deprotection and coupling cycle for each amino acid in the desired sequence.

-

Cleavage and Final Deprotection: Once the sequence is complete, cleave the peptide from the resin and simultaneously remove all side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[22]

-

Purification and Analysis: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity by mass spectrometry and analytical HPLC.

Protease Stability Assay

This assay quantifies the rate of peptide degradation in the presence of proteases or biological fluids.

Methodology:

-

Sample Preparation: Prepare stock solutions of the L-peptide (control) and the D-modified peptide in an appropriate buffer. Prepare the protease solution (e.g., trypsin, chymotrypsin, or pooled human serum/plasma).

-

Incubation: Incubate a known concentration of each peptide with the protease solution at 37°C. For a time-course experiment, prepare multiple reactions and stop them at different time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Stop the enzymatic reaction at each time point by adding a quenching solution, such as a strong acid (e.g., 10% TFA) or an organic solvent like acetonitrile, which denatures the proteases.[23]

-

Analysis by RP-HPLC:

-

Quantification: The amount of intact peptide remaining at each time point is determined by integrating the area of its corresponding peak in the chromatogram. The degradation rate and half-life (t½) are calculated by plotting the percentage of remaining peptide against time.[23][25]

Receptor Binding Assay

These assays measure the affinity of a peptide for its target receptor, often by competitive displacement of a labeled ligand.

Methodology:

-

Materials:

-

Receptor Source: A membrane preparation from cells overexpressing the target receptor.

-

Labeled Ligand: A high-affinity ligand for the receptor that is labeled with a radioisotope (e.g., ³H, ¹²⁵I) or a fluorescent tag.

-

Test Peptides: The D-modified peptide and its L-counterpart, prepared in a series of dilutions.

-

-

Assay Setup (Filtration Format):

-

In a multi-well plate, combine the receptor preparation, the labeled ligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the unlabeled test peptide.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound labeled ligand is retained on the filter, while the free ligand passes through.

-

Detection:

-

For radioligands, the radioactivity on the filters is measured using a scintillation counter.

-

For fluorescent ligands, fluorescence is measured using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test peptide.

-

Plot the percentage of specific binding against the log concentration of the test peptide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of test peptide required to displace 50% of the labeled ligand. The binding affinity (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.[26]

-

Signaling Pathway Visualizations

Understanding the mechanism of action is crucial. D-amino acid-containing drugs like Desmopressin and Octreotide function by activating specific G-protein coupled receptor (GPCR) pathways.

Desmopressin Signaling Pathway

Desmopressin is a synthetic analog of vasopressin that contains a D-arginine at position 8.[6][26] It is a selective agonist for the vasopressin V2 receptor, a Gs-coupled GPCR.[13][27]

Caption: Desmopressin activates the V2 receptor, leading to water reabsorption.

Octreotide Signaling Pathway

Octreotide is a synthetic somatostatin analog containing D-Phe and D-Trp, which primarily targets somatostatin receptors 2 and 5 (SSTR2, SSTR5).[28][29] These are Gi-coupled GPCRs, whose activation is inhibitory.[30]

Caption: Octreotide activates SSTR2/5, leading to inhibitory cellular effects.

Conclusion

The strategic use of D-amino acids is a cornerstone of modern peptide therapeutic design. By conferring resistance to proteolysis, these non-natural building blocks can transform a transiently active peptide into a viable drug candidate with a clinically relevant pharmacokinetic profile. The ability to enhance stability while maintaining or even improving receptor affinity makes D-amino acid substitution an indispensable tool for drug development professionals. A thorough understanding of the design principles, coupled with rigorous in vitro and in vivo evaluation, is essential for successfully harnessing the "mirror image advantage" to create the next generation of peptide therapeutics.

References

- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Flow: Multi-modality Flow Matching for D-peptide Design [arxiv.org]

- 4. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. bachem.com [bachem.com]

- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. lifetein.com [lifetein.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. peptide.com [peptide.com]

- 13. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 20. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. wernerlab.weebly.com [wernerlab.weebly.com]

- 23. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 29. raybiotech.com [raybiotech.com]

- 30. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-D-Gln(Trt)-OH for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-D-Gln(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). We will explore its sourcing from various suppliers, detail its physicochemical properties, and provide comprehensive experimental protocols for its effective use in the laboratory.

Sourcing and Specifications of this compound

The selection of a high-quality this compound is paramount for the successful synthesis of pure peptides. A variety of suppliers offer this reagent for research purposes. Below is a comparative summary of the specifications from several prominent suppliers.

| Supplier | Purity (HPLC) | Melting Point (°C) | Optical Activity | CAS Number | Molecular Weight |

| Sigma-Aldrich (Novabiochem®) | ≥98.0%[1] | 232-237[2] | [α]22/D +13.4° (c=1% in DMF)[2] | 200623-62-7[1][2] | 610.70[1][2] |

| APExBIO | --- | --- | --- | 200623-62-7 | 610.70 |

| Advanced ChemTech | --- | --- | --- | 200623-62-7[3] | 610.70 |

| P3 BioSystems | --- | --- | --- | 200623-62-7 | 610.70 |

| PeptaNova | --- | --- | --- | 200623-62-7 | 610.70 |

| CEM Corporation | ≥99.0% | --- | --- | 132327-80-1 (L-form) | 610.71 |

| Dawn Scientific | High-quality | --- | --- | 132327-80-1 (L-form) | 610.71 |

| ChemPep | --- | --- | --- | 200623-62-7 | 610.70 |

| MedChemExpress | 99.76% | --- | --- | 200623-62-7 | 610.70 |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain the most accurate and up-to-date data for their records. The CAS number for the L-isomer, Fmoc-L-Gln(Trt)-OH, is 132327-80-1.

Physicochemical Properties

This compound is a white to off-white powder. The trityl (Trt) protecting group on the side-chain amide of glutamine serves to prevent side reactions during peptide synthesis. This protection is crucial as the unprotected amide can undergo dehydration to a nitrile or participate in other undesirable reactions during the activation step of coupling. The Trt group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step along with other side-chain protecting groups and the peptide from the resin.

Solubility: this compound is generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). One supplier notes that 1 mmole is clearly soluble in 2 ml of DMF.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis.

Resin Swelling

Before the first amino acid coupling, the solid support (resin) must be swelled to ensure optimal reaction kinetics.

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add sufficient DMF to cover the resin completely.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

-

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Reagents: 20% piperidine in DMF (v/v).

-

Procedure:

-

Add the 20% piperidine in DMF solution to the swelled resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[4]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

-

Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the resin-bound peptide.

-

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent, e.g., HBTU (3-5 eq.), HATU (3-5 eq.), or DIC (3-5 eq.) / Oxyma (3-5 eq.)

-

Base, e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 eq.)

-

DMF (peptide synthesis grade)

-

-

Procedure:

-

Activation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF. Add the base (e.g., DIPEA) to the solution and allow it to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for difficult sequences.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

-

Monitoring the Coupling Reaction (Kaiser Test)

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. This helps to determine if the coupling reaction has gone to completion.[5]

-

Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Procedure:

-

Take a small sample of the resin beads (a few beads are sufficient).

-

Wash the beads with ethanol.

-

Add 2-3 drops of each of the three Kaiser test solutions.

-

Heat the sample at 100°C for 5 minutes.

-

Interpretation:

-

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the Trt group from the D-glutamine residue.

-

Cleavage Cocktail (Reagent B - Low Odor):

-

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

-

Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in the use of this compound in solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for a single coupling cycle.

Caption: Fmoc Deprotection Signaling Pathway.

Caption: Cleavage and Deprotection Signaling Pathway.

References

The Trityl Protecting Group in Fmoc Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trityl (Trt) group is a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS). Its bulky nature and acid lability make it an ideal choice for protecting the side chains of several key amino acids. This guide provides an in-depth look at the chemistry of the trityl protecting group, its applications, and the critical considerations for its successful use in the synthesis of complex peptides.

Core Concepts of Trityl Protection in Fmoc SPPS

In Fmoc SPPS, the α-amino group of the growing peptide chain is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The side chains of trifunctional amino acids, however, require more robust, "permanent" protecting groups that are stable to the repetitive basic conditions used for Fmoc removal (typically 20% piperidine in DMF). The trityl group and its derivatives serve this purpose, being cleaved only at the final stage of synthesis under acidic conditions, most commonly with trifluoroacetic acid (TFA).

The trityl group is particularly important for the protection of the side chains of Histidine (His), Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln). It can also be used for Serine (Ser) and Threonine (Thr). The bulky triphenylmethyl moiety effectively shields the nucleophilic side chains from unwanted reactions during peptide assembly.

The stability of the trityl group is tunable by introducing electron-donating methoxy groups to the phenyl rings. This has given rise to a family of trityl protecting groups with varying acid lability:

-

Trt (Trityl): The standard trityl group.

-

Mmt (4-Methoxytrityl): More acid-labile than Trt.

-

Mtt (4-Methyltrityl): Similar in lability to Mmt, it can be selectively removed on-resin under mildly acidic conditions, allowing for side-chain modification.[1]

-

DMT (4,4'-Dimethoxytrityl): Even more acid-labile.

-

TMT (4,4',4''-Trimethoxytrityl): The most acid-labile of the series.[2]

The general order of acid lability is: TMT > DMT > MMT ≈ Mtt > Trt.[2] This graduated lability is a powerful tool for synthetic peptide chemists, enabling strategies that require selective deprotection of specific residues while the peptide remains anchored to the solid support.

Quantitative Data: Cleavage Cocktails for Trityl Deprotection

The final cleavage and deprotection step is critical for obtaining a high-purity peptide. The choice of cleavage cocktail and the reaction conditions must be carefully optimized based on the peptide sequence and the protecting groups employed. The following tables summarize common cleavage cocktails for the removal of trityl groups.

Table 1: Global Cleavage and Deprotection Cocktails for Trityl-Protected Peptides

| Reagent Cocktail | Composition (v/v/w) | Cleavage Time | Applications and Notes |

| TFA/TIS/H₂O | 95:2.5:2.5 | 1.5 - 4 hours | A general-purpose, non-malodorous cocktail suitable for most sequences.[3] TIS is a crucial scavenger for the trityl cation. |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | 2 - 4 hours | A robust and widely used cocktail for complex peptides, especially those containing multiple Cys(Trt) and Arg(Pbf/Pmc) residues.[4] |

| TFA/EDT/H₂O/TIS | 94:2.5:2.5:1 | 2 - 4 hours | The addition of EDT is beneficial for peptides with multiple Cys(Trt) residues. |

| TFA/DCM | 50:50 | 30 minutes (for Boc removal) | Not typically used for trityl removal as it may be incomplete and lead to side reactions without proper scavengers.[5] |

Table 2: Cocktails for Selective On-Resin Deprotection of Mtt Group

| Reagent Cocktail | Composition (v/v) | Cleavage Time | Notes |

| TFA/TIS/DCM | 1:2:97 | 30 - 60 minutes | A common and effective method for selective Mtt removal.[1][6] |

| TES/HFIP/TFE/DCM | 2:1:0.5:6.5 | 1 - 2 hours | A milder alternative, suitable for sensitive sequences.[6][7] |

| HFIP/DCM | 30:70 | 3 x 5 minutes | Another mild condition for Mtt deprotection.[8] |

Table 3: Cocktails for Cleavage of Peptides from 2-Chlorotrityl Resin

| Reagent Cocktail | Composition (v/v) | Cleavage Time | Notes |

| AcOH/TFE/DCM | 1:1:8 | 30 minutes | Yields a fully protected peptide, ideal for fragment condensation.[9][10] |

| TFA/DCM | 1% | 10 x 2 minutes | Mild cleavage yielding a protected peptide. |

| TFE/DCM | 2:8 | 3 x 1 hour | Another mild condition for obtaining protected peptide fragments.[3] |

Experimental Protocols

The following are detailed methodologies for key steps involving the trityl protecting group in Fmoc SPPS.

Protocol 1: Coupling of Fmoc-His(Trt)-OH

This protocol describes the manual coupling of a trityl-protected histidine residue.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents), a coupling agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. To minimize racemization of histidine, the addition of an additive like HOBt or HOAt is recommended.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser test) to monitor coupling completion. A negative result (no color change) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[4]

-

Repeat: Continue with the next Fmoc-amino acid coupling cycle.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This protocol allows for the selective removal of the Mtt group from a lysine side chain for subsequent modification.

-

Resin Preparation: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

-

Deprotection:

-

Prepare the deprotection solution: 1% (v/v) TFA and 2% (v/v) TIS in DCM.[1]

-

Suspend the resin in the deprotection solution (approximately 10 mL per gram of resin).

-

Gently shake the suspension at room temperature for 30 minutes.

-

-

Monitoring:

-

Take a small sample of the resin, wash it with DCM, and add a drop of the deprotection solution. An immediate orange color indicates the presence of the cleaved Mtt cation. Continue the deprotection in 30-minute intervals until the color is no longer observed upon addition of fresh deprotection solution.

-

-

Washing and Neutralization:

-

Further Modification: The resin is now ready for subsequent on-resin modification of the deprotected lysine side chain.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including trityl.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3] For peptides containing multiple Cys(Trt) residues, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended.[4]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. During the cleavage of Trt-protected residues, the solution will typically turn a deep yellow color due to the formation of the stable trityl cation.[11]

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

-

-

Drying and Purification:

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of acid-catalyzed trityl group cleavage and cation scavenging.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Critical Considerations and Side Reactions

While the trityl group is a robust and reliable protecting group, its use requires careful attention to potential side reactions.

-

Racemization of Histidine: Fmoc-His(Trt)-OH is susceptible to racemization during coupling, especially with carbodiimide-based activators. The addition of additives like HOBt or HOAt can significantly suppress this side reaction.

-

Alkylation by the Trityl Cation: The trityl cation generated during cleavage is a potent electrophile and can re-attach to nucleophilic side chains, particularly tryptophan, cysteine, and methionine. The use of scavengers like triisopropylsilane (TIPS) or ethanedithiol (EDT) is mandatory to quench the trityl cation and prevent these side reactions.[12][13] TIPS is particularly effective as it irreversibly reduces the trityl cation to triphenylmethane.[12]

-

Premature Deprotection: While generally stable to the basic conditions of Fmoc removal, some highly acid-labile trityl derivatives may exhibit slight instability over the course of a long synthesis, leading to minor side products.

-

Asparagine and Glutamine Side Reactions: The side-chain amides of Asn and Gln can undergo dehydration to form nitriles during activation, especially with carbodiimide reagents. Using Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH prevents this side reaction.[14][15] The trityl group on Asn and Gln is removed during the final TFA cleavage.

Conclusion

The trityl protecting group is an indispensable tool in the arsenal of the peptide chemist. Its versatility, tunable lability, and well-understood chemistry make it a reliable choice for the synthesis of a wide range of peptides. By understanding the core principles of its application, carefully selecting cleavage conditions, and being mindful of potential side reactions, researchers can effectively leverage the trityl group to achieve their synthetic goals and advance the frontiers of peptide science and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. dawnscientific.com [dawnscientific.com]

Fmoc-D-Gln(Trt)-OH CAS number and molecular weight

An in-depth guide to Fmoc-D-Gln(Trt)-OH for researchers, scientists, and drug development professionals. This document provides key technical data, experimental protocols, and a visual representation of its application in solid-phase peptide synthesis.

Core Technical Data

This compound is a critical building block in the synthesis of peptides, particularly for the introduction of a D-glutamine residue. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the trityl (Trt) group protects the side-chain amide of glutamine.

| Parameter | Value | Reference |

| CAS Number | 200623-62-7 | [1][2][3][4] |

| Molecular Weight | 610.70 g/mol | [1][4][5][6][7] |

| Molecular Formula | C₃₉H₃₄N₂O₅ | [1][2][4][5][7] |

| Appearance | White to off-white powder or crystals | [1][6] |

| Application | Fmoc solid-phase peptide synthesis | [1][4] |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are the detailed methodologies for the key steps of incorporating this amino acid into a growing peptide chain attached to a solid support (resin).

Resin Preparation and Swelling

Before the first amino acid is coupled, the resin must be swelled to ensure optimal reaction conditions. The choice of resin depends on the desired C-terminal functionality (e.g., a carboxylic acid or an amide).[3]

-

Procedure:

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

-

Procedure:

-

To the swelled and washed peptide-resin, add a 20% solution of piperidine in DMF.[3][6]

-

Allow the reaction to proceed for 5-15 minutes to ensure complete removal of the Fmoc group.[3]

-

Drain the reaction vessel to remove the piperidine solution and the Fmoc-piperidine adduct.

-

Thoroughly wash the resin with DMF to remove any residual piperidine.[3]

-

Amino Acid Coupling: Incorporation of this compound

In this step, this compound is activated and then coupled to the newly exposed N-terminal amine of the peptide chain on the resin. A common and efficient method for activation involves the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

-

Procedure:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equimolar amount of HBTU and HOBt in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA) (typically 2 equivalents for every equivalent of amino acid), to the activation mixture. This facilitates the formation of the active ester.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin test.

-

After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts.

-

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group on the D-glutamine) are removed.

-

Procedure:

-

Wash the fully synthesized peptide-resin with a solvent like DCM and allow it to dry.

-

Prepare a cleavage cocktail. A common cocktail for Trt-protected residues is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water. The TIPS acts as a scavenger to prevent side reactions with the cleaved Trt cations.

-

Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours.

-

Filter the resin to separate it from the solution containing the cleaved peptide.

-

Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

-

The precipitated peptide can then be collected, dried, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualized Experimental Workflow

The following diagram illustrates the cyclical nature of adding a single amino acid, such as this compound, during solid-phase peptide synthesis.

References

Whitepaper: The Strategic Incorporation of D-Glutamine in Peptide Analogs for Enhanced Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic application of peptides is often hindered by their rapid in vivo degradation by proteases. A primary strategy to overcome this limitation is the site-specific substitution of naturally occurring L-amino acids with their D-enantiomers. This guide focuses on the incorporation of D-glutamine into peptide analogs, a modification that confers significant advantages for drug development. The primary benefit is a profound increase in proteolytic stability, leading to an extended plasma half-life and improved bioavailability.[1][2][3] While L-glutamine itself is prone to chemical degradation in aqueous solutions, the use of its D-isoform provides a dual stability advantage.[4][5] This paper will detail the benefits of D-glutamine incorporation, present quantitative data on its impact, outline key experimental protocols for evaluation, and illustrate the underlying principles and workflows through diagrams.

Core Benefits of D-Glutamine Incorporation

The substitution of L-glutamine with D-glutamine in a peptide sequence is a strategic chemical modification aimed at enhancing the pharmaceutical properties of the molecule. The benefits stem from the stereospecificity of endogenous proteases, which are evolved to recognize and cleave peptide bonds adjacent to L-amino acids.

-

Enhanced Proteolytic Stability: The most significant advantage is the increased resistance to degradation by proteases.[2] Endopeptidases and exopeptidases in plasma and tissues do not efficiently recognize the D-configuration, rendering the peptide bonds involving D-glutamine resistant to cleavage.[1][6] This leads to a longer circulating half-life, a critical factor for reducing dosing frequency and improving therapeutic efficacy.[3][7]

-

Improved Bioavailability: By resisting enzymatic breakdown in the bloodstream and gastrointestinal tract, peptides containing D-glutamine can exhibit improved oral or systemic bioavailability.

-

Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional structure. This may influence its binding affinity and selectivity for its target receptor. While this can sometimes lead to decreased affinity, strategic placement can maintain or even enhance biological activity by locking the peptide into a more favorable bioactive conformation.[8][9]

-

Reduced Immunogenicity: As D-amino acid-containing peptides are not typically processed and presented by the major histocompatibility complex (MHC) class II pathway, they may exhibit reduced immunogenicity compared to their all-L counterparts.

The logical basis for this strategy is the fundamental difference in how proteases interact with L- versus D-amino acid residues.

References

- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-D-Gln(Trt)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Gln(Trt)-OH, a critical building block for beginners and experts alike in the field of solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and the strategic importance of its constituent parts—the Fmoc and Trt protecting groups and the D-enantiomer of glutamine. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a protected amino acid derivative specifically designed for use in Fmoc-based solid-phase peptide synthesis. It allows for the controlled and efficient incorporation of a D-glutamine residue into a growing peptide chain. The unique combination of its three key features offers significant advantages in the synthesis of peptides with enhanced stability and specific biological functions.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the amino acid. Its primary advantage is its removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This mild deprotection is orthogonal to the acid-labile side-chain protecting groups, ensuring the integrity of the peptide during synthesis.[1][2][3] The removal of the Fmoc group can be monitored by UV spectroscopy due to the fluorescent nature of its dibenzofulvene byproduct.[1]

-

Trt (Trityl) Group: The bulky trityl group protects the side-chain amide of the glutamine residue. This protection is crucial to prevent undesirable side reactions during peptide synthesis, such as the dehydration of the amide to a nitrile or cyclization to form pyroglutamate, particularly when glutamine is at the N-terminus.[4] Furthermore, the Trt group significantly enhances the solubility of the Fmoc-amino acid in common SPPS solvents.[5][6]

-

D-Glutamine: This is the dextrorotatory enantiomer of the naturally occurring L-glutamine. The incorporation of D-amino acids into peptides is a key strategy to increase their resistance to enzymatic degradation by proteases in biological systems.[7][8] This enhanced stability often leads to a longer in vivo half-life and can influence the peptide's conformation and biological activity.[7][8]

Physicochemical and Purity Data

The quality and properties of this compound are critical for successful peptide synthesis. The following tables summarize key quantitative data for this reagent.

| Property | Value |

| Molecular Formula | C₃₉H₃₄N₂O₅ |

| Molecular Weight | 610.70 g/mol [9] |

| Appearance | White to off-white powder or crystals[8] |

| Melting Point | 232-237 °C[8] |

| Optical Activity [α]22/D | +13.4° (c = 1% in DMF) |

Table 1: Physicochemical Properties of this compound.

| Purity Specification | Value |

| Assay (HPLC) | ≥99.0% |

| Enantiomeric Purity | ≥99.8% |

| Assay (Acidimetric) | ≥98.0% |

| Assay (TLC) | ≥98% |

Table 2: Purity Specifications for high-quality this compound.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Readily Soluble[5][6] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Dichloromethane (DCM) | Slightly Soluble |

| Acetonitrile | Slightly Soluble[8] |

| Chloroform | Slightly Soluble[8] |

Table 3: Solubility Profile of this compound in Common Organic Solvents.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in manual Fmoc-SPPS.

Resin Swelling and Preparation

Proper swelling of the solid support is essential for efficient peptide synthesis.

-

Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

-

Add a sufficient volume of DMF to cover the resin completely.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

This compound Coupling

This protocol describes the coupling of this compound to the free amine on the resin-bound peptide chain using HBTU as the coupling agent.

Materials:

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (peptide synthesis grade)

-

Resin with a free N-terminal amine

Procedure:

-

Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HBTU in DMF. Add 6-10 equivalents of DIPEA to the solution. The volume of DMF should be minimal but sufficient to fully dissolve the reagents.

-

Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected resin.

-

Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitoring the Coupling: To ensure the reaction has gone to completion, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

| Coupling Reagent | Typical Coupling Time | Coupling Efficiency |

| DIC/HOBt | 60 - 120 min | ~95 - 98% |

| HBTU/DIPEA | 30 - 60 min | >99% |

| HATU/DIPEA | 20 - 45 min | >99.5% |

Table 4: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids. (Note: Efficiency can vary based on the peptide sequence and reaction conditions).

Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group to expose the N-terminal amine for the next coupling step.

Materials:

-

20% (v/v) Piperidine in DMF

-

DMF (peptide synthesis grade)

Procedure:

-